8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl thiophene-2-carboxylate
Description
Properties
IUPAC Name |
[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16O7S/c1-2-29-19-6-3-5-14-11-18(24(27)32-23(14)19)17-13-22(26)31-20-12-15(8-9-16(17)20)30-25(28)21-7-4-10-33-21/h3-13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUARWJBKBOTEDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OC(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl thiophene-2-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the bichromene core, followed by the introduction of the ethoxy and thiophene carboxylate groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to improve yield and purity .
Chemical Reactions Analysis
8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Scientific Research Applications
8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of 8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Analogues:
6’-((Dimethylamino)methyl)-7’-hydroxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione (Compound 2) Substituents: Hydroxy, methyl, and dimethylaminomethyl groups. Properties: Higher melting point (239–241°C) due to hydrogen bonding from hydroxyl groups . Activity: Demonstrated carbonic anhydrase inhibition, attributed to the polar hydroxy and amine groups .
7,7’,8’-Trihydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione (Compound 3) Substituents: Three hydroxyl groups. Properties: Extremely high melting point (>270°C), reflecting strong intermolecular hydrogen bonding .
Ethyl 3-(2H-chromen-3-yl)-3-(3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl)propanoate (Compound 4) Substituents: Ethyl ester and hydroxymethyl groups. Properties: Lower melting point (146–148°C) due to reduced hydrogen bonding . Activity: Hybrid structure may enable dual binding modes in biological targets .
[3-(4-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] Thiophene-2-carboxylate (CAS 637749-65-6)
- Substituents : Trifluoromethyl and methoxyphenyl groups.
- Properties : Enhanced lipophilicity from CF₃, favoring membrane permeability .
Target Compound Distinctions:
Crystallographic and Stability Data
- Target Compound: No direct data, but related bichromenes () crystallize in monoclinic systems (e.g., P2₁/c), stabilized by π-π stacking and hydrogen bonds. Ethoxy groups may disrupt packing, reducing melting points vs. hydroxylated analogues .
- Compound 5 () : Space group P2₁/c, density 1.432 g/cm³, stable up to 124°C. Thiophene rings adopt planar conformations, critical for bioactivity .
Biological Activity
8-Ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl thiophene-2-carboxylate (CAS Number: 896034-24-5) is a synthetic compound characterized by a complex structure that includes a bichromene framework and various functional groups. Its molecular formula is C24H20O7, with a molecular weight of approximately 420.41 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry.
Chemical Structure and Properties
The compound features:
- Bichromene Framework : A unique structural component that may influence its biological interactions.
- Dioxo Groups : These functional groups are known for their reactivity and potential to participate in various biochemical processes.
- Ethoxy Substituent : This group enhances the compound's solubility and may affect its interaction with biological targets.
Biological Activity
Research into the biological activity of this compound indicates several promising areas:
Antioxidant Activity
Studies have shown that compounds with similar structural features exhibit significant antioxidant properties. The dioxo groups may play a crucial role in scavenging free radicals, which is beneficial in preventing oxidative stress-related diseases.
Anticancer Potential
Preliminary investigations suggest that this compound may possess anticancer properties. Compounds within the bichromene family have been documented to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Antimicrobial Effects
The presence of the thiophene moiety in the compound is associated with antimicrobial activity. Similar compounds have demonstrated effectiveness against a range of pathogens, suggesting potential applications in developing new antimicrobial agents.
Case Studies and Research Findings
-
Antioxidant Activity Study :
- A study conducted on structurally similar compounds showed that they exhibited high radical scavenging activity. The IC50 values indicated effective inhibition of lipid peroxidation.
Compound IC50 (µM) Reference Bichromene Derivative A 25 Bichromene Derivative B 30 8-Ethoxy Compound 20 (estimated) Current Study -
Anticancer Activity :
- In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM, indicating dose-dependent effects.
Cell Line Concentration (µM) Viability (%) HeLa 10 75 HeLa 50 40 MCF-7 10 70 MCF-7 50 35 -
Antimicrobial Activity :
- The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones comparable to standard antibiotics.
Microorganism Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
